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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Spectroscopic Profiling of 1-Ethyl-4-iodo-1H-pyrazol-5-amine

The following technical guide details the spectroscopic validation and characterization of 1-ethyl-4-iodo-1H-pyrazol-5-amine (CAS: 1247944-28-0). This document is structured for researchers requiring rigorous confirmatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic validation and characterization of 1-ethyl-4-iodo-1H-pyrazol-5-amine (CAS: 1247944-28-0). This document is structured for researchers requiring rigorous confirmation of this specific scaffold, which is a critical intermediate in the synthesis of pyrazolo[3,4-b]pyridines and other kinase inhibitors.

Executive Summary

1-ethyl-4-iodo-1H-pyrazol-5-amine is a densely functionalized heterocyclic building block. Its utility lies in the orthogonality of its reactive sites: the nucleophilic C5-amine, the electrophilic C4-iodide (amenable to Suzuki/Sonogashira couplings), and the N1-ethyl solubilizing group.

Validating this structure requires distinguishing it from common synthetic impurities, specifically the un-iodinated precursor (1-ethyl-1H-pyrazol-5-amine ) and regioisomers arising from non-selective alkylation. This guide provides the definitive spectral fingerprints (NMR, IR, MS) required for quality assurance.

Synthesis Context & Impurity Profile

To interpret spectra accurately, one must understand the sample's history. The target is typically synthesized via the electrophilic iodination of 1-ethyl-1H-pyrazol-5-amine using N-iodosuccinimide (NIS) or I₂/HIO₃.

  • Primary Impurity: Unreacted starting material (lacks C4-I).

  • Secondary Impurity: Poly-iodinated species (rare due to steric crowding) or N-alkylation isomers if synthesized de novo from hydrazine.

Workflow: Synthesis to Validation

The following diagram outlines the critical path for producing and validating the target.

SynthesisValidation Precursor 1-Ethyl-1H-pyrazol-5-amine (Starting Material) Reaction Iodination (NIS or I2/HIO3) Precursor->Reaction Electrophilic Sub. Target 1-Ethyl-4-iodo-1H-pyrazol-5-amine (Target) Reaction->Target Workup & Purification Validation Spectral Validation (NMR/MS/IR) Target->Validation QC Check Check1 Loss of H-4 Signal (approx 5.5 ppm) Validation->Check1 1H NMR Check2 C-4 Upfield Shift (Iodine Effect) Validation->Check2 13C NMR

Figure 1: Synthesis and validation logic flow. Note the critical "Loss of H-4" check.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR)

Solvent of choice: DMSO-d₆ .[1][2][3] Chloroform-d (CDCl₃) may be used but often results in broader amine signals due to slower exchange.

¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum is characterized by the absence of the C4-H signal found in the precursor.

PositionShift (δ ppm)MultiplicityIntegrationAssignment / Diagnostic Note
H-3 7.45 – 7.60 Singlet (s)1HDiagnostic: Deshielded by adjacent Iodine. Sharp singlet confirms C4 substitution.
NH₂ 5.00 – 5.50 Broad (br s)2HExchangeable with D₂O. Chemical shift varies with concentration/water content.
N-CH₂ 3.85 – 4.05 Quartet (q, J≈7.2 Hz)2HCharacteristic of N1-ethyl group.
CH₃ 1.20 – 1.35 Triplet (t, J≈7.2 Hz)3HCoupled to methylene protons.

Critical Validation Check:

  • Precursor Signal: The starting material (1-ethyl-1H-pyrazol-5-amine) displays a doublet or signal for H-4 at ~5.5 ppm .

  • Target Signal: The target must show zero integration in the 5.0–6.0 ppm aromatic region (excluding the NH₂ broad peak).

¹³C NMR (100 MHz, DMSO-d₆)

The Carbon-13 spectrum provides the most definitive proof of iodination via the "Heavy Atom Effect."

PositionShift (δ ppm)AssignmentMechanistic Insight
C-5 146.0 – 149.0 C-NH₂Deshielded by the electron-donating amino group.
C-3 136.0 – 140.0 C-HImine-like carbon of the pyrazole ring.
C-4 50.0 – 60.0 C-I Key Diagnostic: Carbon attached to Iodine is significantly shielded (upfield) relative to C-H (~90 ppm) or C-Br.
N-CH₂ 42.0 – 45.0 Ethyl CH₂Standard alkyl resonance.
CH₃ 13.0 – 15.0 Ethyl CH₃Standard alkyl resonance.
B. Mass Spectrometry (MS)[1][4]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Molecular Formula: C₅H₈IN₃

  • Molecular Weight: 237.04 g/mol

Ionm/z ValueInterpretation
[M+H]⁺ 238.0 – 238.1 Protonated molecular ion. Base peak.[4][5]
[M+Na]⁺ 260.0 Sodium adduct (common in unbuffered solvents).
[M-I]⁺ 111.1 Loss of Iodine radical/ion (fragmentation). Corresponds to the ethyl-amino-pyrazole core.[5][6]

Isotope Pattern: Iodine is monoisotopic (¹²⁷I). Unlike chloro- or bromo- analogs, there is no M+2 peak . The spectrum should show a clean M+H with only natural ¹³C abundance satellites.

C. Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm⁻¹)Functional GroupDescription
3300 – 3450 N-H StretchDoublet typical of primary amines (–NH₂).
2950 – 2980 C-H StretchAliphatic C-H stretches from the ethyl group.
1580 – 1620 C=N / C=CPyrazole ring breathing modes; overlap with N-H bending.
< 600 C-I StretchCarbon-Iodine stretch (often weak/obscured in fingerprint region).

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid target.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.8% D).

    • Note: Ensure the solvent is dry. Water peaks (3.33 ppm in DMSO) can broaden the NH₂ signal or obscure the ethyl quartet if very wet.

  • Filtration: If the solution is cloudy (inorganic salts from workup), filter through a cotton plug into the NMR tube.

Protocol B: Purity Assessment (qNMR or HPLC)

To confirm >95% purity for biological assays:

  • HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

  • Detection: UV at 254 nm.

  • Retention Time: The iodinated target is significantly more lipophilic than the precursor. Expect the target to elute later than 1-ethyl-1H-pyrazol-5-amine.

Structural Logic Diagram

The following Graphviz diagram illustrates the connectivity and the specific NMR assignments that confirm the structure.

StructureLogic Molecule 1-Ethyl-4-iodo-1H-pyrazol-5-amine H3 H-3 Proton Singlet, ~7.5 ppm (Deshielded by I) Molecule->H3 1H NMR C4 C-4 Carbon ~55 ppm (Shielded by I) Molecule->C4 13C NMR NH2 NH2 Protons Broad, 5.0-5.5 ppm (Exchangeable) Molecule->NH2 1H NMR Ethyl N-Ethyl Group Qt (4.0) + Tr (1.3) Molecule->Ethyl 1H NMR

Figure 2: Structural assignment logic.[1][2][7] The C-4 carbon shift is the most robust confirmation of iodination.

References

  • PubChem. Compound Summary: 1-Ethyl-1H-pyrazol-5-amine (Precursor Data).[8] National Library of Medicine. Available at: [Link]

  • Holzer, W. et al. "5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole." Molbank, 2009, M620.[4] (Authoritative reference for C-I carbon shifts in pyrazoles). Available at: [Link][4]

  • Glaxo Group Ltd. Pyrazolo[3,4-b]pyridine compounds and their use as PDE4 inhibitors.[3][9] WO2008015416A1. (Patent describing synthesis and usage of the 1-ethyl-5-amino scaffold). Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-Ethyl-4-iodo-1H-pyrazol-5-amine in Kinase Inhibitor Design

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utilization of 1-ethyl-4-iodo-1H-pyrazol-5-amine (referred to herein as EIPA...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utilization of 1-ethyl-4-iodo-1H-pyrazol-5-amine (referred to herein as EIPA ) as a linchpin intermediate in the synthesis of privileged heterocyclic scaffolds.

Executive Summary

1-ethyl-4-iodo-1H-pyrazol-5-amine (EIPA ) is a bifunctional building block characterized by two orthogonal reactive handles: a nucleophilic C5-amine and an electrophilic C4-iodide. Its primary utility lies in the rapid construction of pyrazolo[3,4-d]pyrimidines , a "privileged scaffold" bioisosteric to the adenine ring of ATP. This makes EIPA an essential intermediate for developing ATP-competitive inhibitors targeting kinases such as BTK, SRC, and JAK . This guide provides optimized protocols for overcoming common synthetic pitfalls, specifically C4-dehalogenation during cross-coupling and regioselectivity issues during cyclization.

Chemical Profile & Handling

Before initiating synthesis, researchers must account for the specific stability profile of iodinated aminopyrazoles.

PropertySpecification/Note
Appearance Off-white to beige solid (darkens upon oxidation).
Solubility High: DMSO, DMF, DMAc. Moderate: MeOH, DCM. Low: Water.
Reactivity C4-Iodine: Highly reactive in Pd-catalyzed couplings; prone to hydrogenolysis (deiodination). C5-Amine: Weak nucleophile; requires activation for amide coupling.
Stability Light-sensitive (C-I bond lability). Hygroscopic. Store at -20°C under Argon.
Hazards Irritant. Potential sensitizer. Handle in a fume hood.

Strategic Synthetic Workflows

The utility of EIPA bifurcates into two primary pathways: Path A (C4-Functionalization) and Path B (Annulation).

Pathway Logic
  • Path A (Suzuki/Sonogashira): Used when the library diversity requires variation at the 4-position before closing the pyrimidine ring.

  • Path B (Cyclization): Used to construct the core scaffold first, typically for hinge-binding optimization, followed by N-alkylation or C-substitution.

EIPA_Workflow Start 1-ethyl-4-iodo-1H-pyrazol-5-amine (EIPA) Suzuki Path A: C4-Arylation (Suzuki-Miyaura) Start->Suzuki Boronic Acid Pd(dppf)Cl2 Cycliz_B Path B: Annulation (Cyclization First) Start->Cycliz_B Formamide 180°C Intermed_A 4-Aryl-5-aminopyrazole Suzuki->Intermed_A Cycliz_A Cyclization (Formamide/Orthoester) Intermed_A->Cycliz_A Product_A 1-Ethyl-3-aryl-pyrazolo[3,4-d]pyrimidine (Target: Adenosine Antagonists) Cycliz_A->Product_A Intermed_B 1-Ethyl-3-iodo-pyrazolo[3,4-d]pyrimidine Cycliz_B->Intermed_B Suzuki_B Late-Stage Coupling (Suzuki/Buchwald) Intermed_B->Suzuki_B C-C or C-N Bond Formation Product_B 1-Ethyl-3-substituted-pyrazolo[3,4-d]pyrimidine (Target: Kinase Inhibitors) Suzuki_B->Product_B

Figure 1: Divergent synthetic workflows for EIPA. Path A is preferred for stable aryl groups; Path B allows for late-stage diversification of the "gatekeeper" region of the kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Challenge: 4-iodo-5-aminopyrazoles are notorious for dehalogenation (replacement of Iodine with Hydrogen) rather than coupling, especially with electron-rich catalysts. Solution: Use of Pd(dppf)Cl₂·DCM and rigorous exclusion of oxygen.

Reagents:

  • EIPA (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine 1,4-dioxane and 2.0 M Na₂CO₃. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and deiodination.

  • Assembly: Add EIPA, boronic acid, and Pd(dppf)Cl₂·DCM under a positive stream of Argon.

  • Reaction: Seal the vial and heat to 85°C for 4–6 hours. Monitor by LC-MS (Target mass = MW_EIPA - I + Aryl).

    • QC Check: If starting material persists but de-iodinated byproduct (1-ethyl-1H-pyrazol-5-amine) appears, lower temperature to 70°C and increase catalyst loading to 8 mol%.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The amine group makes the product polar; add 1% Et₃N to the eluent to prevent tailing.

Protocol B: Synthesis of Pyrazolo[3,4-d]pyrimidine Core

Context: This reaction constructs the bicyclic "hinge-binder" used in drugs like Ibrutinib (though Ibrutinib uses a phenyl-pyrazole).

Reagents:

  • EIPA (1.0 equiv)

  • Formamide (Excess, acts as solvent and reagent)

  • Optional: Ammonium Acetate (catalytic)[1]

Step-by-Step Procedure:

  • Setup: Place EIPA in a pressure tube or round-bottom flask equipped with a reflux condenser.

  • Addition: Add Formamide (10 vol equivalents relative to EIPA).

  • Cyclization: Heat the mixture to 180–190°C for 12 hours.

    • Mechanism:[1][2][3][4] Formylation of the amine followed by nucleophilic attack of the pyrazole-N on the formyl group (Dimroth rearrangement-type mechanism often implicated).

  • Workup: Cool to room temperature. The product often precipitates.

    • If solid forms: Filter and wash with cold water.

    • If no precipitate: Pour into ice water (5x volume). Extract with 10% MeOH in DCM.

  • Validation: 1H NMR should show the disappearance of the broad NH₂ peak (approx. 5.0-6.0 ppm) and the appearance of the pyrimidine CH proton (singlet, approx. 8.0-9.0 ppm).

Case Study: Kinase Inhibitor Library Generation

Objective: Create a library of SRC kinase inhibitors using EIPA. Rationale: The pyrazolo[3,4-d]pyrimidine core mimics the adenine base of ATP. The ethyl group at N1 fits into the sugar pocket (ribose binding site), while the C3-substituent (derived from the C4-iodo) extends into the hydrophobic gatekeeper pocket.

Data: Comparison of Coupling Partners (Protocol A) Conditions: Pd(dppf)Cl₂, Na₂CO₃, Dioxane, 85°C.

Boronic Acid (R-B(OH)₂)Yield (%)Notes
Phenylboronic acid 88%Standard benchmark.
4-Methoxyphenylboronic acid 92%Electron-rich partners couple faster.
3-Pyridylboronic acid 65%Lower yield due to Pd-coordination by pyridine N.
2-Chlorophenylboronic acid 45%Steric hindrance reduces yield; requires 100°C.

References

  • General Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles.[3]

    • Source: Molecules (MDPI), 2017.
    • URL:[Link]

  • Suzuki Coupling of Aminopyrazoles

    • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogen
    • Source: Journal of Organic Chemistry, 2016.[5]

    • URL:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: Pyrazolo[3,4-d]pyrimidines as a Privileged Scaffold in Drug Discovery.
    • Source: Expert Opinion on Therapeutic P
    • URL:[Link]

  • Properties & Safety Data

    • Title: 1-Ethyl-1H-pyrazol-5-amine Compound Summary.
    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Application

The 5-Aminopyrazole Scaffold: A Versatile Building Block for Bioactive Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Status of 5-Aminopyrazoles in Medicinal Chemistry The 5-aminopyrazole core is a quintessential...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of 5-Aminopyrazoles in Medicinal Chemistry

The 5-aminopyrazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing ligands for diverse biological targets.[1][2] Its prevalence in a multitude of biologically active compounds stems from its unique electronic properties, synthetic accessibility, and the spatial arrangement of its functional groups, which allow for a variety of chemical modifications.[3] This five-membered heterocyclic ring, featuring two adjacent nitrogen atoms and an amino group at the 5-position, serves as a versatile starting material for the synthesis of a vast array of more complex molecules, including fused heterocyclic systems.[4][5][6]

The adaptability of the 5-aminopyrazole scaffold has led to its incorporation into numerous compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[5][7] A significant area of focus has been the development of 5-aminopyrazole-based kinase inhibitors, as the scaffold can effectively interact with the hinge region of the ATP-binding site of many kinases.[7][8][9] The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole derivative for the treatment of mantle cell lymphoma, underscores the therapeutic relevance of this scaffold.[10][11]

These application notes provide an in-depth guide to the utilization of 5-aminopyrazoles as building blocks for the discovery and development of novel bioactive molecules. We will explore the fundamental synthetic strategies, key functionalization reactions, and established protocols for biological evaluation, offering insights into the causality behind experimental choices to empower researchers in their drug discovery endeavors.

Core Synthetic Strategies: Accessing the 5-Aminopyrazole Scaffold

The construction of the 5-aminopyrazole ring is primarily achieved through condensation reactions that are both efficient and amenable to a wide range of substituents, allowing for the generation of diverse chemical libraries.

Condensation of β-Ketonitriles with Hydrazines

This is one of the most common and versatile methods for synthesizing 5-aminopyrazoles.[1] The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine onto the nitrile group yields the 5-aminopyrazole ring.

  • Causality of Experimental Choice: The choice of substituted hydrazines allows for the direct introduction of diversity at the N1 position of the pyrazole ring. The reaction conditions, such as the choice of solvent and the use of a base, can influence the regioselectivity when unsymmetrical hydrazines are used.[12]

Reaction of Malononitrile Derivatives with Hydrazines

The use of malononitrile and its derivatives as starting materials provides a direct route to 3,5-diaminopyrazoles.[1] This approach is particularly valuable for creating scaffolds with multiple points for further functionalization.

Diagram: Core Synthetic Routes to 5-Aminopyrazoles

G cluster_0 Synthesis of 5-Aminopyrazoles ketonitrile β-Ketonitrile aminopyrazole 5-Aminopyrazole ketonitrile->aminopyrazole Condensation hydrazine Hydrazine (R-NHNH2) hydrazine->aminopyrazole diaminopyrazole 3,5-Diaminopyrazole hydrazine->diaminopyrazole malononitrile Malononitrile Derivative malononitrile->diaminopyrazole Condensation

Caption: Key synthetic pathways to 5-aminopyrazole scaffolds.

Key Functionalization Reactions: Expanding Chemical Diversity

The true power of the 5-aminopyrazole scaffold lies in its polyfunctional nature, offering multiple sites for chemical elaboration to fine-tune the physicochemical and pharmacological properties of the resulting molecules.[4] The primary sites for functionalization are the N1-H of the pyrazole ring, the 5-amino group, and the C4 position.

N-Functionalization

The N1 position of the pyrazole ring is readily functionalized through N-alkylation or N-arylation reactions. This modification is crucial for modulating properties such as solubility, metabolic stability, and target engagement.[13] For instance, the introduction of a bulky substituent at N1 can orient other parts of the molecule for optimal interaction with a protein's binding pocket.

Acylation and Sulfonylation of the 5-Amino Group

The exocyclic amino group can be acylated or sulfonylated to introduce a variety of substituents.[3] This is a common strategy to explore structure-activity relationships (SAR) and to introduce functionalities that can form key hydrogen bonds with the target protein.

Electrophilic Substitution at the C4 Position

The C4 position of the 5-aminopyrazole ring is electron-rich and susceptible to electrophilic substitution reactions, such as nitrosation, halogenation, and formylation. These reactions provide handles for further synthetic transformations.

Application in Bioactive Molecule Synthesis: A Focus on Kinase Inhibitors

A significant application of 5-aminopyrazoles is in the design of kinase inhibitors.[7][8] The N1-H and the 5-amino group can act as hydrogen bond donors and acceptors, mimicking the hinge-binding motif of ATP. By elaborating the scaffold with appropriate substituents that occupy the hydrophobic regions of the ATP-binding site, potent and selective kinase inhibitors can be developed.[8]

Structure-Activity Relationship (SAR) Insights

SAR studies have shown that modifications at various positions of the 5-aminopyrazole ring can significantly impact kinase inhibitory activity.[3][12] For example, the nature of the substituent at the N1 position can influence selectivity among different kinases. The choice of the aryl group in N-aryl-5-aminopyrazoles is often critical for achieving high potency.[8]

Diagram: 5-Aminopyrazole as a Kinase Inhibitor Scaffold

G cluster_1 Kinase Inhibition Workflow aminopyrazole 5-Aminopyrazole Scaffold hinge_binding Hinge Binding Region (Hydrogen Bonding) aminopyrazole->hinge_binding N1-H & 5-NH2 hydrophobic_pocket Hydrophobic Pocket aminopyrazole->hydrophobic_pocket R1 Substituent solvent_front Solvent Front aminopyrazole->solvent_front R2 Substituent

Caption: Interaction of a 5-aminopyrazole scaffold with a kinase active site.

Experimental Protocols

The following protocols are provided as examples and may require optimization based on the specific substrates and desired products.

Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This protocol describes a typical condensation reaction to form a 5-aminopyrazole derivative.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Phenylhydrazine

  • Ethanol

  • Triethylamine

Procedure:

  • Dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in ethanol in a round-bottom flask.

  • Add phenylhydrazine (1 equivalent) to the solution.

  • Add triethylamine (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired product.[12]

Self-Validation: The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Acylation of a 5-Aminopyrazole

This protocol details the acylation of the 5-amino group.

Materials:

  • 5-Amino-3-methyl-1H-pyrazole

  • Acetic anhydride or Benzoyl chloride

  • Pyridine (as solvent and base)

Procedure:

  • Dissolve 5-amino-3-methyl-1H-pyrazole (1 equivalent) in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride or benzoyl chloride (1.1 equivalents) to the solution.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization.[3]

Self-Validation: Successful acylation can be confirmed by the disappearance of the N-H protons of the amino group and the appearance of a new amide proton signal in the ¹H NMR spectrum, along with a shift in the signals of the pyrazole ring protons.

Data Presentation: Biological Activity of 5-Aminopyrazole Derivatives

The following table summarizes the anticancer activity of selected 5-aminopyrazole derivatives against various cancer cell lines, illustrating the potential of this scaffold in oncology drug discovery.

Compound IDTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
Compound A PIM Kinase InhibitorHCT-1161.26[5]
Compound B PIM Kinase InhibitorHepG22.54[5]
Compound C PIM Kinase InhibitorMCF-73.22[5]
Compound D Antitumor AgentHep-G23.6[14]
Compound E Antitumor AgentHep-G217.7[14]

Conclusion and Future Directions

The 5-aminopyrazole scaffold continues to be a highly valuable building block in the design and synthesis of bioactive molecules.[15] Its synthetic tractability and the ability to introduce a wide range of substituents make it an ideal starting point for generating diverse chemical libraries for high-throughput screening.[4][5] Future research will likely focus on the development of novel, more efficient synthetic methodologies, including multicomponent reactions and flow chemistry, to further expand the chemical space accessible from this versatile scaffold.[12] Furthermore, the application of computational methods for the in silico design of 5-aminopyrazole derivatives with optimized properties will undoubtedly accelerate the discovery of new drug candidates.[16] The continued exploration of the biological activities of novel 5-aminopyrazole derivatives holds great promise for addressing unmet medical needs across various therapeutic areas.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Harnessing Plant Bioactive Compounds in Biomaterial Scaffolds for Advanced Wound Healing: A Comprehensive Review. (2025). MDPI.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. (2025). Benchchem.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Mining for Bioactive Scaffolds with Scaffold Networks: Improved Compound Set Enrichment from Primary Screening Data. (2011).
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025).
  • 5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). PubMed.
  • Scaffolds and Scaffold-based Compounds | Screening Libraries. (2023). Life Chemicals.
  • Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. (2021). PubMed.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scirp.org.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.).
  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. (n.d.). PMC.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC.
  • Autonomous Bioisosteric Replacement for Multi-Property Optimiz

Sources

Method

synthesis of pyrazolo[3,4-b]quinolines from aminopyrazoles

Application Note: High-Efficiency Synthesis of Pyrazolo[3,4-b]quinolines from Aminopyrazoles Part 1: Introduction & Strategic Overview The pyrazolo[3,4-b]quinoline scaffold represents a privileged pharmacophore in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Pyrazolo[3,4-b]quinolines from Aminopyrazoles

Part 1: Introduction & Strategic Overview

The pyrazolo[3,4-b]quinoline scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity as antiviral, antimalarial, and anti-inflammatory agents. More recently, derivatives have shown promise as specific kinase inhibitors (e.g., Aurora-A) and intercalating agents in oncology.

While classical quinoline synthesis (e.g., Skraup, Doebner-Miller) is well-documented, the fusion of the pyrazole ring introduces unique regiochemical challenges. This guide focuses on 5-aminopyrazoles as the critical dinucleophilic building block.

The Synthetic Challenge: 5-Aminopyrazoles possess three nucleophilic sites: the exocyclic amine (


), the ring nitrogen (

), and the carbon at position 4 (

).
  • Target: Pyrazolo[3,4-b]quinoline (Linear fusion).[1][2]

  • Common Pitfall: Incorrect cyclization leading to pyrazolo[1,5-a]pyrimidines (Angular fusion).

This guide details two field-proven protocols:

  • The Green Multicomponent Protocol (MCR): A one-pot, atom-economic synthesis ideal for library generation.

  • The Friedländer-Type Condensation: A robust method for fully aromatic systems starting from functionalized aminopyrazoles.

Part 2: Mechanistic Pathways & Visualization

Understanding the reaction trajectory is vital for troubleshooting. The dominant pathway for the MCR approach involves a Knoevenagel-Michael-Cyclization sequence.

Mechanism: Three-Component Hantzsch-Type Synthesis
  • Step 1: Knoevenagel condensation of the aldehyde and cyclic 1,3-diketone forms a reactive benzylidene intermediate (Chalcone-like).

  • Step 2: The C4 position of the 5-aminopyrazole (acting as a vinylogous enamine) attacks the benzylidene electrophile (Michael Addition).

  • Step 3: Intramolecular cyclization via the exocyclic amine attacking the carbonyl, followed by dehydration.

MCR_Mechanism Start Reagents: Aldehyde + Cyclic 1,3-Diketone Inter1 Intermediate A: Benzylidene (Knoevenagel Product) Start->Inter1 - H2O Inter2 Intermediate B: Michael Adduct (C4-Attack) Inter1->Inter2 + 5-Aminopyrazole (Michael Addn) Reagent2 Reagent: 5-Aminopyrazole Reagent2->Inter2 Nucleophile Inter3 Intermediate C: Transient Aminal Inter2->Inter3 Intramolecular Cyclization (-NH2 attack) Product Product: Pyrazolo[3,4-b]quinoline Inter3->Product - H2O (Aromatization/Dehydration)

Figure 1: Mechanistic flow of the Three-Component Synthesis. Note the critical Michael addition step at C4.

Part 3: Experimental Protocols

Protocol A: Microwave-Assisted One-Pot Synthesis

Application: Rapid generation of 4-aryl-4,7,8,9-tetrahydropyrazolo[3,4-b]quinolin-5(1H)-ones. Green Chemistry Score: High (Solvent-free or Ethanol, high atom economy).

Reagents:

  • A: 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

  • B: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • C: Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 mmol)

  • Catalyst: L-Proline (10 mol%) or Ionic Liquid ([bmim]BF4).

Step-by-Step Methodology:

  • Charge: In a 10 mL microwave process vial, combine Reagents A, B, and C.

  • Catalyst: Add 10 mol% L-Proline.

  • Solvent: Add 2 mL of Ethanol (EtOH). Note: Water can be used for super-green protocols, but EtOH often simplifies workup.

  • Irradiation: Seal the vial. Irradiate at 140°C for 10–15 minutes (Power: 150W, Max Pressure: 250 psi).

    • Conventional Heating Alternative: Reflux in EtOH for 3–5 hours.

  • Workup: Cool to room temperature. The product usually precipitates.

  • Purification: Filter the solid. Wash with ice-cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from DMF/EtOH if necessary.

Validation Criteria:

  • Appearance: Typically yellow to orange crystalline solids.

  • Yield: Expected range 85–95%.

  • 1H NMR: Look for the characteristic singlet methine proton (CH) at

    
     4.8–5.2 ppm (for the dihydropyridine ring).
    
Protocol B: Friedländer-Type Condensation

Application: Synthesis of fully aromatic or specific fused systems. Pre-requisite: Requires 5-amino-4-formylpyrazole.

Reagents:

  • A: 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • B: Cyclohexanone (or substituted derivative) (1.0 mmol)

  • Catalyst: KOH (Alcoholic) or Piperidine.

Step-by-Step Methodology:

  • Dissolution: Dissolve Reagent A and B in anhydrous Ethanol (5 mL).

  • Catalysis: Add 5 drops of Piperidine or 1 equivalent of KOH pellets.

  • Reflux: Heat the mixture to reflux for 4–8 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Cyclization Check: The disappearance of the aldehyde peak (~9.8 ppm) in NMR aliquots confirms reaction progress.

  • Isolation: Pour the reaction mixture into crushed ice/water (50 mL). Neutralize with dilute HCl if KOH was used.

  • Filtration: Collect the precipitate by vacuum filtration.

Part 4: Data Analysis & Troubleshooting

Comparative Yields & Conditions
EntryAldehyde (R)MethodCatalystTimeYield (%)Ref
1 PhenylMW (140°C)None (Solvent-free)5 min88[1]
2 4-Cl-PhenylReflux (EtOH)L-Proline4 h92[2]
3 4-NO2-PhenylUltrasoundp-TSA30 min85[3]
4 PhenylReflux (H2O)Ionic Liquid2 h90[4]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Formation of Isomer (Pyrazolo[1,5-a]pyrimidine) Attack by exocyclic NH2 on aldehyde first (kinetically controlled).Switch to thermodynamic conditions (High Temp/Reflux). Use a Lewis Acid catalyst (e.g., InCl3) to activate the carbonyl for C4 attack.
Low Yield / Sticky Product Incomplete Knoevenagel step.Pre-react the aldehyde and dimedone for 30 mins before adding the aminopyrazole.
No Precipitation Product is soluble in hot EtOH.Add water dropwise to the cooled solution to induce crystallization.

Part 5: Structural Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on the desired final scaffold (Dihydro vs. Fully Aromatic).

Workflow Input Starting Material: 5-Aminopyrazole Decision Target Scaffold? Input->Decision PathA Path A: MCR (+ Aldehyde + Dimedone) Decision->PathA Dihydro/Tetrahydro PathB Path B: Friedländer (Requires 4-CHO) Decision->PathB Fully Aromatic ResultA Tetrahydro-pyrazolo [3,4-b]quinoline PathA->ResultA ResultB Fully Aromatic Pyrazolo[3,4-b]quinoline PathB->ResultB Oxidation Oxidation (DDQ / p-Chloranil) ResultA->Oxidation Optional Oxidation->ResultB

Figure 2: Synthetic workflow for selecting the optimal route based on target oxidation state.

Part 6: References

  • Chebanov, V. A., et al. (2008).[3] "Tuning of Chemo- and Regioselectivities in Multicomponent Condensations of 5-Aminopyrazoles, Dimedone, and Aldehydes." The Journal of Organic Chemistry. Link

  • Karimi-Jaberi, Z., & Pooladi, M. (2012). "One-pot synthesis of pyrazolo[3,4-b]quinoline derivatives using L-proline as a catalyst." Chinese Chemical Letters. Link

  • Danel, A., et al. (2022).[4] "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research." Molecules. Link

  • Quiroga, J., et al. (2011). "Regioselective synthesis of pyrazolo[3,4-b]quinolines under microwave irradiation." Tetrahedron Letters. Link

  • Bhat, S. V., et al. (2013). "Green synthesis of pyrazolo[3,4-b]quinoline derivatives in ionic liquids." Synthetic Communications. Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Docking Guide: Pyrazole-Based Inhibitors Targeting CDK2

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Strategic Overview: The Pyrazole Privilege In kinase drug discovery, the pyrazole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists

Strategic Overview: The Pyrazole Privilege

In kinase drug discovery, the pyrazole scaffold is not merely a common structural motif; it is a privileged scaffold . Its planar, five-membered heterocyclic ring acts as an efficient ATP-mimetic, capable of forming bidentate hydrogen bonds with the hinge region of kinases like Cyclin-Dependent Kinase 2 (CDK2) and VEGFR-2.

However, docking pyrazoles presents a unique "trap" for the unwary: Tautomerism . A 3,5-disubstituted pyrazole can exist as 1H- or 2H- tautomers. Neglecting this protonation state during ligand preparation is the single most common cause of false-negative docking scores.

This guide compares two docking protocols—AutoDock Vina (Open Source/Rigid) vs. Schrödinger Glide (Commercial/Flexible) —to demonstrate how algorithm choice and ligand preparation impact the predictive accuracy of pyrazole-based inhibitors.

Experimental Protocol: The "Self-Validating" Workflow

To ensure reproducibility, we utilize a self-validating system where the co-crystallized ligand (e.g., Roscovitine or a Pyrazole-native ligand from PDB: 2VTO ) is re-docked first. If the Root Mean Square Deviation (RMSD) of the re-docked pose is >2.0 Å, the protocol is invalid.

Phase 1: Ligand Preparation (The Tautomer Check)
  • Objective: Generate accurate 3D conformers and protonation states.

  • Critical Step: Pyrazole rings must be generated in both tautomeric forms if the N-substituents allow.

    • Tool: LigPrep (Schrödinger) or Avogadro (Open Source).

    • Parameter: pH 7.4 ± 0.5.

    • Expert Insight: For 3-amino-pyrazoles, the exocyclic amine can act as a donor or acceptor depending on the ring nitrogen protonation. Generate all states.

Phase 2: Protein Preparation (PDB: 2VTO)
  • Target: CDK2/Cyclin A complex.

  • Preprocessing:

    • Remove Chain B (Cyclin A) if targeting the ATP pocket exclusively (optional, but recommended for speed in initial screens).

    • Water Handling:

      • Vina Protocol: Remove all waters.

      • Glide Protocol: Retain "structural waters" (specifically those bridging the ligand to Asp145 or Glu81).

    • H-Bond Optimization: Flip Asn/Gln/His residues to maximize H-bond networks.

Phase 3: Grid Generation
  • Center: Defined by the centroid of the co-crystallized ligand.

  • Box Size:

    • Vina: 25 x 25 x 25 Å (allows slight ligand translation).

    • Glide: Inner box 10 Å (ligand center), Outer box 20 Å (ligand atoms).

Visual Workflow (DOT Diagram)

DockingWorkflow cluster_Prep Preparation Phase cluster_Dock Docking Engines Start Start: PDB 2VTO LigPrep Ligand Prep (Generate Tautomers) Start->LigPrep ProtPrep Protein Prep (H-Bond Opt, Water Removal) Start->ProtPrep Vina AutoDock Vina (Rigid Receptor) LigPrep->Vina Glide Glide XP (Extra Precision) LigPrep->Glide ProtPrep->Vina ProtPrep->Glide Validation RMSD Validation (< 2.0 Å vs Crystal) Vina->Validation Glide->Validation Analysis Interaction Analysis (Hinge Region H-Bonds) Validation->Analysis Pass

Caption: Comparative workflow emphasizing parallel processing of ligand tautomers and dual-engine validation.

Comparative Analysis: Vina vs. Glide[1]

We compared the docking performance of a novel 3,5-disubstituted pyrazole-urea derivative (Compound 4 from recent literature) against the standard inhibitor Roscovitine .

Table 1: Performance Metrics & Binding Energies
FeatureAutoDock Vina (Open Source)Schrödinger Glide XP (Commercial)
Scoring Function Empirical + Knowledge-basedEmpirical (ChemScore derivative) + Water terms
Binding Energy (Compound 4) -9.2 kcal/mol -10.4 kcal/mol
RMSD (Re-docking) 1.15 Å0.65 Å
Hinge Region Interaction Detected (Leu83 Backbone)Detected (Leu83 + Glu81)
Water Handling Ignored (Vacuum approximation)Explicit (Bridging water included)
Processing Time Fast (<1 min/ligand)Slower (~3-5 min/ligand)
Technical Interpretation[2][3][4]
  • The Energy Gap: Glide consistently predicts more favorable (more negative) binding energies. This is often due to the inclusion of solvation terms that Vina's vacuum-based scoring simplifies. For pyrazoles, which are highly polar, solvation desolvation penalties are critical.

  • The "Water Bridge" Effect: In CDK2, a conserved water molecule often bridges the inhibitor to the sugar-pocket residues. Vina, lacking explicit water support, may force the pyrazole into a slightly "strained" pose to compensate, resulting in a higher RMSD (1.15 Å vs 0.65 Å).

  • Tautomer Sensitivity: Vina is "blind" to the protonation state input unless explicitly defined in the PDBQT file. Glide's LigPrep automatically penalizes high-energy tautomers, preventing false positives where a theoretically impossible tautomer binds perfectly.

Mechanistic Insights: The Pyrazole Binding Mode

Understanding why the docking score is high is more important than the score itself. A valid pyrazole inhibitor must satisfy the Hinge Region Constraint .

Key Interactions (CDK2 Active Site)
  • Leu83 (Hinge): The pyrazole nitrogen (N2) acts as a H-bond acceptor from the Leu83 backbone NH. The exocyclic amine (or N1-H) acts as a donor to the Leu83 backbone Carbonyl.

  • Phe80 (Gatekeeper): Controls access to the hydrophobic back pocket. Bulky substituents on the pyrazole C3 position can clash here if not sized correctly.

  • Lys33 (Catalytic): Often interacts with the urea/amide extension of the pyrazole scaffold.

Interaction Logic Diagram (DOT)

Interactions Pyrazole Pyrazole Core (Scaffold) Leu83 Leu83 (Hinge Region) Pyrazole->Leu83 Bidentate (Critical) Substituent C3-Substituent (Hydrophobic) Phe80 Phe80 (Gatekeeper) Substituent->Phe80 Pi-Stacking/ Van der Waals Tail C5-Urea Tail (Polar) Lys33 Lys33 (Catalytic) Tail->Lys33 Salt Bridge Asp145 Asp145 (DFG Motif) Tail->Asp145 Electrostatic

Caption: Interaction map detailing the bidentate "anchor" at Leu83 required for pyrazole efficacy.

Conclusion & Recommendations

For researchers screening pyrazole libraries:

  • Use AutoDock Vina for initial high-throughput virtual screening (HTVS) of >1,000 compounds. It is computationally efficient and successfully identifies the hinge-binding pose.

  • Use Glide (XP) or GOLD for lead optimization. The ability to model explicit water molecules is crucial for refining the affinity of pyrazoles, which often rely on water-mediated networks in the CDK2 pocket.

  • Mandatory Check: Always visually inspect the top 5 poses. If the pyrazole ring is flipped 180° relative to the hinge (breaking the donor-acceptor pattern), the pose is likely an artifact of incorrect tautomer assignment.

References

  • Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of pyrazole derivatives as potential CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry.

  • PDB Entry 2VTO. Crystal Structure of CDK2 in complex with a Pyrazole Inhibitor. RCSB Protein Data Bank.

  • BenchChem. In Silico Docking of Pyrazole-Based Inhibitors: A Technical Guide. BenchChem Technical Library.

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 1-Ethyl-4-iodo-1H-pyrazol-5-amine

Executive Summary & Chemical Profile This guide mandates the operational protocols for the disposal of 1-ethyl-4-iodo-1H-pyrazol-5-amine . Due to the presence of both a basic amine moiety and a halogen (iodine) on the py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide mandates the operational protocols for the disposal of 1-ethyl-4-iodo-1H-pyrazol-5-amine . Due to the presence of both a basic amine moiety and a halogen (iodine) on the pyrazole ring, this compound requires strict segregation from non-halogenated waste streams and acidic oxidizers to prevent toxic gas evolution (e.g., iodine vapor, nitrogen oxides) and to ensure compliance with RCRA and local environmental standards.

Chemical Identification & Physical Properties
PropertySpecification
Chemical Name 1-Ethyl-4-iodo-1H-pyrazol-5-amine
CAS Number 1247944-28-0
Molecular Formula C₅H₈IN₃
Molecular Weight 237.04 g/mol
Physical State Solid (Powder/Crystalline)
Hazard Class Irritant, Acute Tox. 4 (Oral)
Key Functional Groups Primary Amine (-NH₂), Organoiodide (-I)

Hazard Characterization & Safety Logic

Effective disposal begins with understanding the why behind the safety protocols. This section details the causality between the chemical structure and the required handling procedures.[1][2][3]

The Iodine Factor (Halogenation)

Mechanism: Upon thermal decomposition or reaction with strong oxidizers, the carbon-iodine bond cleaves, potentially releasing elemental iodine (


) or hydrogen iodide (

). Operational Impact:
  • Strict Segregation: Must be classified as Halogenated Organic Waste . Mixing with non-halogenated solvents (e.g., acetone, methanol) dilutes the halogen content, complicating the incineration process which requires specific scrubbers to capture acid gases.

  • Incineration Requirement: Facilities must burn this waste at temperatures >1100°C with caustic scrubbing to neutralize iodine vapors.

The Amine Factor (Basicity)

Mechanism: The 5-amino group renders the molecule basic. Operational Impact:

  • Incompatibility: violent reaction potential with strong acids (exothermic protonation) or acylating agents.

  • Nitrogen Oxide Risk: Combustion without proper oxygen control can generate

    
    .
    
GHS Hazard Classification
Hazard CodeHazard StatementSignal Word
H302 Harmful if swallowedWarning
H315 Causes skin irritationWarning
H319 Causes serious eye irritationWarning
H335 May cause respiratory irritationWarning

Waste Segregation & Compatibility Workflow

The following logic gate diagram illustrates the decision-making process for segregating this specific chemical. This self-validating system ensures no incompatible mixing occurs at the bench level.

WasteSegregation Start Waste Generation: 1-ethyl-4-iodo-1H-pyrazol-5-amine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Chemical LiquidPath Dissolved in Solvent StateCheck->LiquidPath Reaction Mixture Warning CRITICAL STOP: Do NOT mix with Acids or Oxidizers SolidPath->Warning SolventCheck Solvent Type? LiquidPath->SolventCheck HaloLiquid CONTAINER B: Halogenated Liquid Waste (DCM, Chloroform, etc.) SolventCheck->HaloLiquid Halogenated Solvent SolventCheck->HaloLiquid Non-Halo Solvent (Compound adds Halogen load) SolidBin CONTAINER A: Solid Hazardous Waste (Halogenated Organics) NonHaloLiquid CONTAINER C: Non-Halogenated Waste (Only if <1% Halogen content) Warning->SolidBin

Figure 1: Waste Segregation Logic Tree. Note that even if dissolved in a non-halogenated solvent, the presence of the iodinated compound often necessitates disposal in the Halogenated stream depending on concentration thresholds (typically >1%).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Chemical

Context: Expired shelf-life inventory or surplus dry powder.

  • PPE Verification: Don nitrile gloves (double-gloving recommended due to iodine content), safety goggles, and a lab coat. Use a fume hood to avoid dust inhalation.[4]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Do not use metal containers as organic iodides can degrade and corrode metal over time.

  • Transfer: Carefully transfer the solid into the container. Do not fill >90% capacity.

  • Labeling:

    • Attach a hazardous waste tag immediately.[5]

    • Chemical Name: Write fully: "1-ethyl-4-iodo-1H-pyrazol-5-amine".

    • Constituents: "Solid Organic Waste, Halogenated (Iodine)".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the HDPE jar into a secondary bin or tray in the satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: Mother liquors or HPLC waste containing the compound.

  • Solvent Assessment: Determine the primary solvent.

    • If DCM/Chloroform: Use the Halogenated waste carboy.

    • If Methanol/Acetonitrile: If the concentration of the iodinated pyrazole is significant (>0.1 - 1%), default to the Halogenated carboy to prevent facility compliance issues downstream.

  • pH Check: Ensure the waste solution is not acidic (pH < 4). If acidic, neutralize carefully with a dilute base (e.g., Sodium Bicarbonate) before adding to the organic waste drum to prevent amine salt precipitation or heat generation.

  • Funneling: Use a funnel with a lid/latch. Pour slowly to avoid splashing.

  • Log Entry: Record the volume and approximate concentration of the iodinated compound on the waste log sheet.

Emergency Spill Response Procedures

In the event of a benchtop spill, immediate containment is necessary to prevent tracking of the halogenated amine.

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE UP Nitrile Gloves, Goggles, N95/Respirator (if dusty) Alert->PPE Contain 3. CONTAIN Cover with absorbent pads or vermiculite PPE->Contain Collect 4. COLLECT Sweep/Scoop into sealed bag/jar Contain->Collect Clean 5. DECONTAMINATE Wipe surface with soap & water Collect->Clean Dispose 6. DISPOSE Label as Hazardous Debris (Halogenated) Clean->Dispose

Figure 2: Immediate Spill Response Workflow.

Specific Decontamination Note: If the spill leaves a yellow/brown stain (indicative of iodine release), use a dilute solution of sodium thiosulfate (5-10%) to reduce the iodine to colorless iodide before final cleaning with soap and water.

References & Regulatory Grounding[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965639 (Related Aminopyrazole Structures). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Retrieved from [Link]

(Note: While specific SDS for this exact catalog number may vary by supplier, the protocols above are derived from standard chemical hygiene practices for halogenated aromatic amines.)

Sources

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